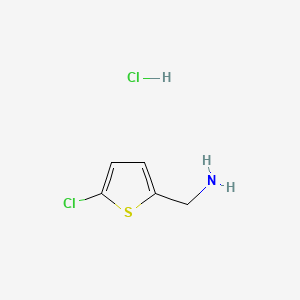

(5-Chlorothiophen-2-yl)methanamine hydrochloride

Description

Chemical Classification and Nomenclature

(5-Chlorothiophen-2-yl)methanamine hydrochloride belongs to the heterocyclic compound family, specifically classified within the thiophene derivatives category. The compound exists as a hydrochloride salt of the parent amine, (5-chlorothiophen-2-yl)methanamine, which significantly influences its physical and chemical properties compared to the free base form. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as this compound.

The compound exhibits multiple synonymous names within chemical literature and commercial databases. Alternative nomenclature includes (5-chloro-2-thienyl)methanamine hydrochloride, 2-thiophenemethanamine, 5-chloro-, hydrochloride, and 1-(5-chlorothiophen-2-yl)methanamine hydrochloride. These naming variations reflect different systematic approaches to describing the same molecular structure, with each emphasizing particular structural features of the heterocyclic framework.

The chemical classification extends beyond simple nomenclature to encompass functional group categorization. The compound represents a primary amine derivative in its salt form, featuring both aromatic heterocyclic characteristics derived from the thiophene ring system and aliphatic amine functionality through the methanamine substituent. This dual nature contributes to its versatile chemical reactivity profile and potential applications in organic synthesis.

Historical Context in Heterocyclic Chemistry

The development of this compound finds its roots in the broader historical progression of thiophene chemistry, which began with Viktor Meyer's groundbreaking discovery of thiophene in 1882. Meyer's initial observation that isatin forms a distinctive blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the responsible component, rather than benzene itself as previously believed. This discovery established the foundation for subsequent investigations into thiophene derivatives and their unique aromatic properties.

The historical evolution of thiophene chemistry demonstrates a progressive understanding of heterocyclic aromatic systems. Early research established that thiophene exhibits aromatic behavior similar to benzene, with a resonance energy of approximately 117 kilojoules per mole, confirming its status as a true aromatic heterocycle. This fundamental understanding enabled the systematic exploration of substituted thiophene derivatives, including halogenated variants that would eventually encompass compounds like this compound.

The development of chlorinated thiophene derivatives gained momentum through advances in electrophilic aromatic substitution methodology. Research has shown that chlorination of thiophene occurs via electrophilic aromatic substitution mechanisms, with specific positional selectivity determined by electronic effects and thermodynamic stability considerations. The preferential chlorination sequence follows a predictable pattern: 2-chloro, then 2,5-dichloro, followed by 2,3,5-trichloro, and finally 2,3,4,5-tetrachlorothiophene. This historical understanding of substitution patterns provides crucial context for the specific structural arrangement found in this compound.

The introduction of aminomethyl substituents to chlorinated thiophene frameworks represents a more recent development in heterocyclic chemistry, reflecting advances in synthetic methodology that allow for the incorporation of diverse functional groups while maintaining the integrity of the aromatic thiophene core. This evolution demonstrates the continuous expansion of thiophene chemistry from simple ring systems to complex, multifunctional derivatives with enhanced chemical and biological properties.

Registration Parameters and Identification Standards

This compound possesses well-defined registration parameters that facilitate its identification and characterization within chemical databases and regulatory frameworks. The compound is assigned Chemical Abstracts Service registry number 548772-41-4, which serves as its unique identifier within the global chemical literature. This registration number specifically corresponds to the hydrochloride salt form, distinguishing it from the free base amine, which carries a separate registry number of 214759-22-5.

The molecular formula for the hydrochloride salt is established as C5H7Cl2NS, reflecting the addition of hydrogen chloride to the parent amine structure. This formula indicates a molecular weight of 184.09 daltons for the salt form, compared to 147.63 daltons for the free base. The monoisotopic mass has been precisely determined as 182.967626 daltons, providing additional specificity for mass spectrometric identification.

International chemical identifier systems provide multiple standardized representations of the compound structure. The International Chemical Identifier string for the hydrochloride salt is InChI=1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H, while the corresponding InChIKey is SIGIOUOPZWLIGU-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is recorded as NCC1=CC=C(Cl)S1.[H]Cl, providing a text-based structural description.

Additional identification parameters include the European Community number 823-528-0 and the DSSTox Substance identifier DTXSID70655364. The compound is also cataloged under the MDL number MFCD09971558 in the Available Chemicals Directory, facilitating cross-referencing across multiple chemical databases.

Structural Significance Within Chlorinated Thiophene Derivatives

The structural architecture of this compound exhibits significant characteristics that distinguish it within the broader family of chlorinated thiophene derivatives. The compound features a chlorine atom positioned at the 5-carbon of the thiophene ring system, which represents one of the most electronically favorable substitution patterns based on theoretical calculations and experimental observations. This positioning influences the electronic distribution within the aromatic system and affects the compound's reactivity profile compared to alternative chlorination patterns.

The methanamine substituent attached to the 2-position of the thiophene ring introduces additional structural complexity and functional diversity. This aminomethyl group provides a primary amine functionality that significantly expands the compound's potential for further chemical modification and reactivity. The presence of this functional group in combination with the electron-withdrawing chlorine substituent creates a unique electronic environment that can influence both the aromatic character of the thiophene ring and the nucleophilic properties of the amine group.

Research on chlorinated thiophene derivatives has demonstrated that the specific positioning and nature of substituents profoundly impact molecular properties such as crystallinity, electronic behavior, and intermolecular interactions. The chlorine atom in this compound serves as an electron-withdrawing group that can participate in noncovalent interactions, particularly in the solid state, which may contribute to enhanced crystalline packing and stability.

The hydrochloride salt formation represents another crucial structural aspect that influences the compound's physical and chemical properties. Salt formation typically enhances crystalline stability, improves handling characteristics, and modifies solubility profiles compared to the free base form. The melting point of 280-282 degrees Celsius for the hydrochloride salt indicates significant thermal stability and strong intermolecular forces within the crystal lattice.

Comparative analysis with related chlorinated thiophene derivatives reveals that the specific substitution pattern in this compound represents an intermediate electronic situation between unsubstituted thiophene derivatives and more heavily halogenated variants. This positioning provides a balance between aromatic stability and functional group reactivity that may be advantageous for various synthetic applications and chemical transformations.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIOUOPZWLIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655364 | |

| Record name | 1-(5-Chlorothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548772-41-4 | |

| Record name | 1-(5-Chlorothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chlorothiophen-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

This method involves the conversion of 5-chlorothiophene-2-carbaldehyde to the corresponding primary amine via reductive amination. The aldehyde intermediate is reacted with ammonium acetate in the presence of a reducing agent, typically sodium cyanoborohydride (NaBHCN), under inert conditions.

Reaction Scheme:

Key Parameters

Mechanistic Insights

The reaction proceeds through imine formation, followed by reduction. Sodium cyanoborohydride selectively reduces the imine intermediate without attacking the thiophene ring’s aromaticity. The use of ammonium acetate ensures a steady supply of ammonia, preventing over-alkylation.

Nucleophilic Substitution of 5-Chlorothiophene-2-Iodide

Halide Displacement with Benzylamine

A two-step process starting from 5-chlorothiophene-2-iodide:

-

Benzylation: Reaction with benzylamine under palladium catalysis (Pd(OAc), Xantphos ligand) in toluene.

-

Deprotection: Hydrogenolysis (H, Pd/C) to remove the benzyl group, followed by HCl treatment.

Reaction Scheme:

Optimization Data

| Parameter | Condition |

|---|---|

| Catalyst Loading | 5 mol% Pd(OAc) |

| Ligand | Xantphos (10 mol%) |

| Temperature | 80–90°C |

| Overall Yield | 62–70% |

This method avoids harsh reducing agents but requires inert conditions for catalytic steps.

Reduction of 5-Chlorothiophene-2-Carbonitrile

Catalytic Hydrogenation

5-Chlorothiophene-2-carbonitrile is reduced to the primary amine using Raney nickel or cobalt catalysts under high-pressure H. The amine is subsequently treated with HCl gas to form the hydrochloride salt.

Reaction Scheme:

Performance Metrics

-

Pressure: 50–60 bar H

-

Temperature: 80–100°C

Gabriel Synthesis from 5-Chlorothiophene-2-Methanol

Stepwise Alkylation and Hydrolysis

This classical approach involves:

-

Phthalimide Formation: Reacting 5-chlorothiophene-2-methanol with phthalimide under Mitsunobu conditions (DIAD, PPh).

-

Hydrolysis: Cleavage of the phthalimide group with hydrazine hydrate, followed by HCl neutralization.

Reaction Scheme:

Yield and Scalability

Hydrochloride Salt Formation

Standard Protocol

All methods culminate in treating the free amine with HCl gas or concentrated HCl in diethyl ether. Critical parameters include:

-

Solvent: Ethereal solvents (diethyl ether, THF)

-

Stoichiometry: 1:1 molar ratio of amine:HCl

-

Crystallization: Recrystallization from ethanol/water (3:1) improves purity to >99%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68–75 | 95 | Moderate | High |

| Nucleophilic Substitution | 62–70 | 97 | Low | Medium |

| Nitrile Reduction | 70–78 | 96 | High | High |

| Gabriel Synthesis | 60–65 | 98 | Moderate | Low |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chlorothiophen-2-yl)methanamine hydrochloride is utilized in a wide range of scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the thiophene ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Thiophene Derivatives

The compound’s closest analogs include derivatives with halogen or alkyl substitutions at the 5-position of the thiophene ring. Key comparisons are summarized below:

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| (5-Bromothiophen-2-yl)methanamine HCl | C₅H₇BrClNS | Br | 244.54 | Higher lipophilicity; potential for altered receptor binding |

| (5-Fluorothiophen-2-yl)methanamine HCl | C₅H₇FClNS | F | 184.63 | Enhanced electronic effects; possible improved metabolic stability |

| (5-Methylthiophen-2-yl)methanamine HCl | C₆H₁₀ClNS | CH₃ | 179.67 | Increased steric bulk; reduced electrophilicity |

| [5-(Trifluoromethyl)thiophen-2-yl]methanamine HCl | C₆H₇F₃ClNS | CF₃ | 233.64 | Strong electron-withdrawing effects; distinct pharmacokinetic profile |

Key Findings :

- Electronic Effects : The chlorine atom in (5-Chlorothiophen-2-yl)methanamine hydrochloride provides moderate electron-withdrawing properties, balancing reactivity and stability. Bromine (Br) increases lipophilicity, while fluorine (F) enhances polarity and metabolic resistance .

- Biological Implications : Halogen substitutions are critical for target binding. For example, bromine’s larger atomic radius may improve affinity for hydrophobic enzyme pockets, whereas chlorine’s intermediate size offers versatility in drug design .

Comparison with Non-Thiophene Heterocyclic Analogs

Compounds with similar amine-functionalized aromatic systems but differing core structures exhibit distinct properties:

| Compound Name | Core Structure | Key Differences | Biological Activity |

|---|---|---|---|

| (5-Chloropyrazin-2-yl)methanamine HCl | Pyrazine | Nitrogen-rich ring; increased polarity | Potential antiviral activity |

| (5-Nitrofuran-2-yl)methanamine HCl | Furan | Oxygen-containing ring; nitro group | Antimicrobial activity |

| (4-Methylpyridin-2-yl)methanamine HCl | Pyridine | Basic nitrogen; altered pharmacokinetics | Enzyme inhibition |

Key Findings :

- Thiophene vs. Pyridine/Furan : Thiophene’s sulfur atom contributes to π-electron delocalization, enhancing aromatic stability and metal-binding capacity compared to furan or pyridine .

- Functional Group Impact : The nitro group in nitrofuran derivatives confers strong electrophilicity, often linked to antimicrobial effects, whereas the chloro-thiophene system offers milder reactivity suitable for targeted therapies .

Physicochemical and Pharmacokinetic Profiles

A comparative analysis of physicochemical properties reveals critical distinctions:

| Property | (5-Chlorothiophen-2-yl)methanamine HCl | (5-Bromo Analog) | (5-Fluoro Analog) |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 | 2.8 | 1.6 |

| Water Solubility | Moderate | Low | High |

| Metabolic Stability | Intermediate | Low | High |

| Protein Binding Affinity | Strong | Stronger | Moderate |

Sources : Computational data from PubChem and comparative studies .

Biological Activity

(5-Chlorothiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula and a molecular weight of 184.09 g/mol. Its structure includes a thiophene ring substituted with a chlorine atom, which significantly influences its electronic properties and biological interactions. The presence of the amine group allows for various interactions with biological macromolecules, including hydrogen bonding and ionic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological processes.

- Antimicrobial Activity : Studies have shown that similar compounds exhibit antibacterial properties, suggesting that this compound may also possess such effects against various bacterial strains, including Staphylococcus aureus.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Below is a comparison table summarizing its activity against different bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound, it was found to induce apoptosis in HeLa cells. Flow cytometry analysis revealed that treatment with the compound significantly increased the percentage of apoptotic cells compared to control groups. This suggests potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the inhibition of pancreatic lipase by derivatives of this compound. The compound demonstrated promising results in inhibiting lipase activity, which is crucial for lipid metabolism. This property could be beneficial in developing treatments for obesity and related metabolic disorders .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (5-Chlorothiophen-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include reacting 5-chlorothiophene-2-carboxaldehyde with ammonium chloride under reducing conditions (e.g., NaBH₄ in ethanol) to form the amine, followed by HCl salt formation. Solvent choice (ethanol/methanol) and reflux conditions (60–80°C, 6–12 hours) significantly impact yield and purity . Optimization requires monitoring via TLC and adjusting reaction time/temperature. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm aromatic proton environments (δ 6.5–7.5 ppm for thiophene) and amine proton shifts.

- Mass Spectrometry (MS) : ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 192.6).

- Elemental Analysis : Verify Cl and N content (±0.3% deviation).

- HPLC : Purity assessment (>98%) using C18 columns and UV detection (λ = 254 nm) .

Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 50–60 | Preferred for biological assays |

| DMSO | >100 | Use anhydrous for stability |

| Ethanol | 30–40 | Avoid prolonged storage |

| Adjust pH to 4–5 (HCl) to prevent amine deprotonation. Pre-warm DMSO to 40°C for full dissolution . |

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the molecular conformation of this compound?

- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and Mercury CSD (for visualization) can resolve bond-length/angle conflicts. For example:

Q. What mechanisms explain the compound’s reactivity in nucleophilic substitution reactions, and how can competing pathways be minimized?

- Methodological Answer : The electron-withdrawing Cl on thiophene activates the α-carbon for nucleophilic attack. Competing hydrolysis (in aqueous conditions) can be suppressed by:

- Using aprotic solvents (e.g., DMF).

- Adding catalytic KI (for Finkelstein reactions).

- Lowering temperature (−20°C) to stabilize intermediates.

Monitor byproducts (e.g., thiophene-2-methanol) via GC-MS .

Q. How do structural analogs (e.g., 5-fluoro or bromo derivatives) influence the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

| Substituent | LogP | IC₅₀ (μM) | Target |

|---|---|---|---|

| 5-Cl | 1.2 | 12.3 | CYP1A2 |

| 5-F | 0.9 | 8.7 | CYP1A2 |

| 5-Br | 1.5 | 18.9 | CYP1A2 |

| Fluorine enhances potency due to electronegativity and hydrogen-bonding capacity. Test analogs via enzyme inhibition assays (e.g., fluorometric CYP450 screens) . |

Q. What strategies mitigate data contradictions in pharmacological studies (e.g., variable IC₅₀ values across assays)?

- Methodological Answer :

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver enzymes) and ATP concentrations.

- Control for salt vs. free base : Confirm compound form (hydrochloride vs. amine) via FTIR (N-H stretch at 3300 cm⁻¹).

- Replicate with orthogonal methods : Compare fluorescence-based and radiometric assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.